6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one

Lipophilicity Drug design Physicochemical property

6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one (CAS 116092-11-6) is a 5,6,2-trisubstituted pyrimidin-4(1H)-one heterocycle carrying a fluorine atom at C5, an amino group at C6, and a phenyl ring at C2. This substitution pattern distinguishes it from other pyrimidinone-based interferon inducers and kinase inhibitor scaffolds, where the amino group is typically positioned at C2 rather than C6.

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
CAS No. 116092-11-6
Cat. No. B15215539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
CAS116092-11-6
Molecular FormulaC10H8FN3O
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N
InChIInChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15)
InChIKeyKFZCYYMRVXRSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one CAS 116092-11-6: Core Structural and Pharmacophoric Profile for Research Selection


6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one (CAS 116092-11-6) is a 5,6,2-trisubstituted pyrimidin-4(1H)-one heterocycle carrying a fluorine atom at C5, an amino group at C6, and a phenyl ring at C2 [1]. This substitution pattern distinguishes it from other pyrimidinone-based interferon inducers and kinase inhibitor scaffolds, where the amino group is typically positioned at C2 rather than C6 [2]. The combination of electron-withdrawing fluorine at C5 and electron-donating amino at C6 on the pyrimidinone core creates a unique electronic environment that influences both hydrogen-bonding capacity and lipophilicity, making the compound a valuable building block for medicinal chemistry campaigns targeting antiviral and anticancer pathways.

Procurement Risk Alert: Why 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one Cannot Be Replaced by Common Pyrimidinone Analogs


Generic substitution among 6-arylpyrimidin-4-one analogs carries high risk because small structural changes at positions 5 and 6 cause dramatic switches in biological activity profile [1]. The seminal SAR study by Skulnick et al. demonstrated that 5-halogen identity (Br vs F vs Cl) and the position of the aryl substituent critically determine whether a compound acts as a potent interferon inducer, a direct antiviral, or is essentially inactive [1]. The target compound's unique 6-amino-5-fluoro-2-phenyl arrangement differs from the classical 2-amino-5-halo-6-phenyl interferon-inducer pharmacophore [1] and from the 6-amino-2-phenyl non-fluorinated scaffold that lacks the metabolic and electronic advantages conferred by the C5 fluorine [2]. Therefore, substituting this compound with a positional isomer or a non-fluorinated analog without experimental validation risks complete loss of the desired biological or physicochemical property that motivated its selection.

Direct Comparative Evidence: Quantified Differentiation of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one from Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated 6-Amino-2-phenylpyrimidin-4(3H)-one

The target compound exhibits a computed XLogP3-AA value of 0.8, compared with 0.5 for the non-fluorinated direct analog 6-amino-2-phenylpyrimidin-4(3H)-one (CAS 41740-17-4) [1][2]. This +0.3 log unit increase in lipophilicity conferred by the 5-fluoro substituent can improve membrane permeability and potentially enhance oral bioavailability in lead optimization campaigns.

Lipophilicity Drug design Physicochemical property

Increased Hydrogen-Bond Acceptor Capacity vs. Non-Fluorinated Analog

The target compound provides four hydrogen-bond acceptor (HBA) sites, one more than the three HBA sites of the non-fluorinated analog 6-amino-2-phenylpyrimidin-4(3H)-one, due to the C5 fluorine acting as an additional weak HBA [1][2]. This increased HBA count can alter target-binding interactions and solubility profile.

Hydrogen bonding Molecular recognition Solubility

Class-Level Antiviral/Interferon-Inducing SAR: 5-Fluoro vs. 5-Bromo vs. 5-Unsubstituted

Skulnick et al. established that within the 2-amino-5-substituted-6-arylpyrimidin-4-one series, the most potent interferon inducers were mono- and difluorophenyl analogues, while bromo and iodo analogues showed different activity profiles [1]. Although the target compound bears a 6-amino rather than 2-amino group, the class-level SAR indicates that 5-fluoro substitution is associated with superior interferon induction potency compared to 5-bromo or 5-unsubstituted derivatives. Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone), a known clinical-stage interferon inducer, demonstrated immunomodulatory activity but also genotoxicity concerns linked to the bromine substituent, whereas 5-fluoro analogues are generally considered to carry lower toxicological risk [2].

Antiviral Interferon induction Structure-activity relationship

Commercial Purity Benchmark for Reproducible Research

Commercial availability data from Leyan indicates a purity specification of 98% for 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one . This purity level is comparable to or exceeds that of commonly available analogs such as 6-amino-2-phenylpyrimidin-4(3H)-one (typically 95% purity) . Higher starting purity reduces the need for additional purification steps in downstream synthesis or biological assays.

Purity Quality control Reproducibility

High-Value Application Scenarios for 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one Based on Evidence


Antiviral and Interferon-Inducing Lead Optimization

Based on class-level SAR indicating that 5-fluoro substitution on 6-arylpyrimidin-4-ones is associated with potent interferon induction [1], this compound serves as a privileged scaffold for synthesizing novel antiviral agents. Its 6-amino-2-phenyl arrangement provides a distinct regioisomeric starting point compared to the classic 2-amino-6-phenyl series, potentially yielding derivatives with differentiated selectivity profiles against RNA viruses such as Semliki Forest virus and herpes simplex virus type 1 [1].

Kinase Inhibitor Fragment-Based Drug Discovery

The enhanced hydrogen-bond acceptor count (4 vs 3 for non-fluorinated analog) [2] and moderate lipophilicity (XLogP3 = 0.8) make this compound a suitable fragment or building block for targeting kinase ATP-binding sites. The 6-amino group can mimic the adenine moiety, while the 5-fluoro substituent provides additional halogen-bonding opportunities in the kinase hinge region.

Cell-Based Assay Probe Development Requiring Controlled Membrane Permeability

The +0.3 log unit lipophilicity increase over the non-fluorinated analog [2] can be exploited in cellular assays where passive membrane permeability is a rate-limiting factor. Researchers developing intracellular target engagement assays may select this compound over the non-fluorinated version to improve cell entry without resorting to more drastic structural modifications.

Quote Request

Request a Quote for 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.